molecular formula C12H23N<br>C6H11NHC6H11<br>C12H23N B1670486 Dicyclohexylamine CAS No. 101-83-7

Dicyclohexylamine

Cat. No. B1670486
CAS RN: 101-83-7
M. Wt: 181.32 g/mol
InChI Key: XBPCUCUWBYBCDP-UHFFFAOYSA-N
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Patent
US04256751

Procedure details

1.26 g of (3S)-2-[(2S)-3-benzoylthio-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt are suspended in a mixture of 15 ml of 10 % aqueous ammonia and 5 ml of methanol. The mixture is stirred at room temperature for 3.5 hours in nitrogen gas atmosphere. The reaction mixture is condensed to dryness under reduced pressure, and a mixture of ether and n-hexane is added thereto. Crystalline precipitates are collected by filtration, washed with ether and recrystallized from ethanol. 0.85 g of (3S)-2-[(2S)-3-mercapto-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.dicyclohexylamine salt is thereby obtained as colorless crystals. Yield: 82.7 % M.p. 191°-192° C.(decomp.) (This product begins to gradually decompose at about 172° C.). All the physico-chemical properties of this product are identical with those of the sample obtained in Example 1-(3).
Name
(3S)-2-[(2S)-3-benzoylthio-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82.7%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(SC[C@@H](C)C(N1[C@H](C(O)=O)CC2C(=CC=CC=2)C1)=O)(=O)C1C=CC=CC=1.CCOCC.CCCCCC>N.CO>[CH:8]1([NH:7][CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1 |f:0.1|

Inputs

Step One
Name
(3S)-2-[(2S)-3-benzoylthio-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt
Quantity
1.26 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1.C(C1=CC=CC=C1)(=O)SC[C@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)C
Name
Quantity
15 mL
Type
solvent
Smiles
N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3.5 hours in nitrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
Crystalline precipitates
FILTRATION
Type
FILTRATION
Details
are collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(CCCCC1)NC1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.